molecular formula C6H12ClN3O B1471181 N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride CAS No. 1609395-49-4

N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride

Cat. No. B1471181
CAS RN: 1609395-49-4
M. Wt: 177.63 g/mol
InChI Key: MSNZVYBOGMHTPN-UHFFFAOYSA-N
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Description

“N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride” is a chemical compound with the CAS Number: 1609395-49-4 . It has a molecular weight of 177.63 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N3O.ClH/c1-3-7-4-6-8-5(2)10-9-6;/h7H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 177.63 .

Scientific Research Applications

Synthesis and Reactivity of 1,2,4-Oxadiazolium Salts

The compound belongs to the class of 1,2,4-oxadiazoles, which are important five-membered heterocycles . The 1,2,4-oxadiazole ring serves as a convenient precursor for generating other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents . One of the most useful options for the activation of the 1,2,4-oxadiazole ring is the utilization of 1,2,4-oxadiazolium salts .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . This suggests that they could be used in the development of efficient and low-risk chemical pesticides .

Antibacterial Activity

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) . This indicates their potential as novel antibacterial agents .

Anti-Trypanosomal Activity

1,2,4-Oxadiazole derivatives have been studied for their potential anti-trypanosomal activity . The probable mode of action of these compounds against Trypanosoma cruzi cysteine protease cruzain has been explored using molecular docking .

Microwave Irradiation (MWI) in Synthesis

The application of Microwave Irradiation (MWI) in the synthesis of 1,2,4-oxadiazole derivatives has shown several advantages, such as remarkably short reaction time, high yields, and simple purification .

Drug Discovery

1,2,4-Oxadiazole derivatives have been used in drug discovery due to their diverse biological activities . They have been synthesized and evaluated for their agricultural activities, and some have shown excellent antibacterial activity .

properties

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-7-4-6-8-5(2)10-9-6;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNZVYBOGMHTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NOC(=N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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